
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate typically involves the reaction of l-cysteine methyl ester hydrochloride with dichloroacetyl chloride and ketones. This one-pot synthesis method is efficient and yields the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Aplicaciones Científicas De Investigación
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the activity of detoxifying enzymes like glutathione S-transferase in plants, which helps protect them from herbicide damage . The compound may also interact with other enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates: These compounds share a similar thiazolidine core structure and have been studied for their safener activity in crops.
3-Dichloroacetyl oxazolidine: This compound is structurally similar and has been studied for its protective effects in maize.
Uniqueness
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88095-66-3 |
|---|---|
Fórmula molecular |
C7H9Cl2NO3S |
Peso molecular |
258.12 g/mol |
Nombre IUPAC |
methyl 3-(2,2-dichloroacetyl)-1,3-thiazolidine-2-carboxylate |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-13-7(12)6-10(2-3-14-6)5(11)4(8)9/h4,6H,2-3H2,1H3 |
Clave InChI |
AGPNRPUFUWSOIJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1N(CCS1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


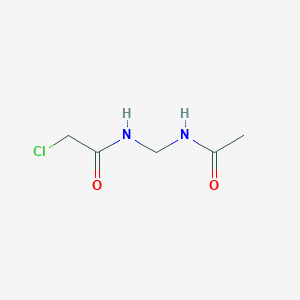
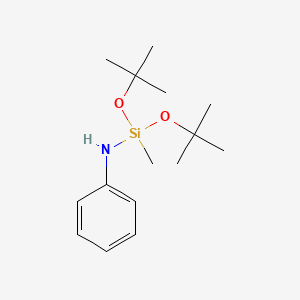

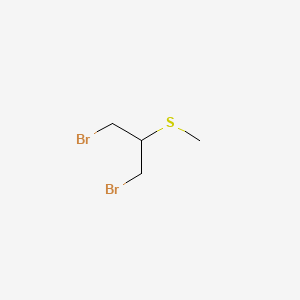
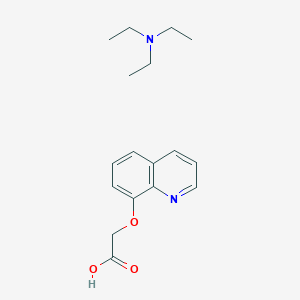
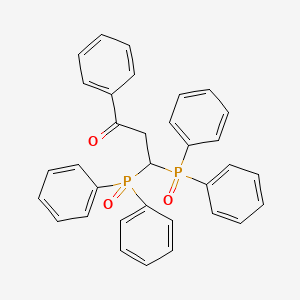

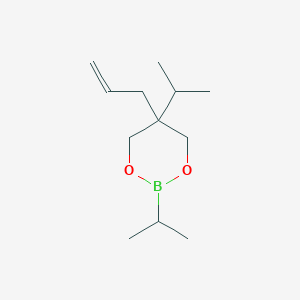
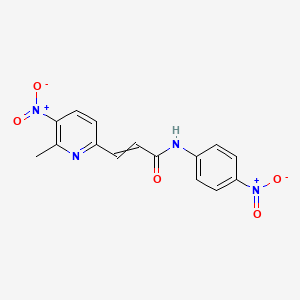
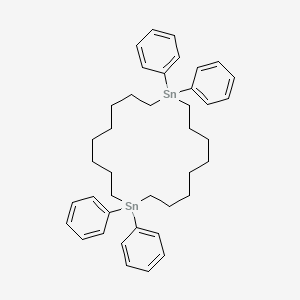
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)

![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
